5-cyclohexyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone 5-cyclohexyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10305285
InChI: InChI=1S/C27H25NO5/c1-15-11-13-16(14-12-15)22-20-21(26(32)28(25(20)31)17-7-3-2-4-8-17)27(33-22)23(29)18-9-5-6-10-19(18)24(27)30/h5-6,9-14,17,20-22H,2-4,7-8H2,1H3
SMILES: CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4CCCCC4)C5(O2)C(=O)C6=CC=CC=C6C5=O
Molecular Formula: C27H25NO5
Molecular Weight: 443.5 g/mol

5-cyclohexyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

CAS No.:

Cat. No.: VC10305285

Molecular Formula: C27H25NO5

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

5-cyclohexyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone -

Specification

Molecular Formula C27H25NO5
Molecular Weight 443.5 g/mol
IUPAC Name 5-cyclohexyl-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Standard InChI InChI=1S/C27H25NO5/c1-15-11-13-16(14-12-15)22-20-21(26(32)28(25(20)31)17-7-3-2-4-8-17)27(33-22)23(29)18-9-5-6-10-19(18)24(27)30/h5-6,9-14,17,20-22H,2-4,7-8H2,1H3
Standard InChI Key AWAWUILLUYUZGG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4CCCCC4)C5(O2)C(=O)C6=CC=CC=C6C5=O
Canonical SMILES CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4CCCCC4)C5(O2)C(=O)C6=CC=CC=C6C5=O

Introduction

The compound 5-cyclohexyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule featuring a spiro structure that integrates multiple heterocyclic and aromatic components. This compound includes a cyclohexyl group and a 4-methylphenyl substituent, which contribute to its potential biological activity and chemical reactivity. The presence of four carbonyl groups (tetrone moiety) may influence the compound's reactivity and stability.

Synthesis Methods

The synthesis of such complex spiro compounds often involves multi-step reactions that require careful selection of starting materials and conditions. Common methods might include:

  • Condensation Reactions: These are frequently used to form the spiro ring system.

  • Cyclization Reactions: These can be employed to create the indene and pyrrole components.

  • Coupling Reactions: These might be necessary to attach the cyclohexyl and 4-methylphenyl groups.

Potential Applications

Compounds with similar structures have been explored for various applications, including:

  • Biological Activity: The presence of aromatic and heterocyclic rings can confer biological activity, such as antimicrobial or anticancer properties.

  • Chemical Reagents: The reactivity of the tetrone moiety makes these compounds useful as intermediates in organic synthesis.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetroneChlorophenyl group, cyclohexyl substituentPotential for different biological activities due to chloro substituent
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetroneMethoxyphenyl groupMay exhibit higher lipophilicity due to methoxy group
(3aR,6aS)-5-(3-chloro-4-methylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetroneChloro and methyl substituents on phenyl ringDifferent reactivity patterns due to chloro and methyl groups

Research Findings

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